4-(Chloromethyl)-2,5-dimethylthiazole
Description
4-(Chloromethyl)-2,5-dimethylthiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 4-position and methyl groups at the 2- and 5-positions. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, pharmaceuticals, and agrochemicals. Its synthesis typically involves cyclization and halogenation steps, as demonstrated by the preparation of analogous compounds via condensation of 1,3-dichloroacetone with thioacetamide followed by cyclization using ZnCl₂ . The chloromethyl group enhances electrophilicity, enabling further functionalization, such as nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3 |
InChI Key |
UFFPXNDKNOKQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,5-dimethylthiazole typically involves the chloromethylation of 2,5-dimethylthiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,5-dimethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex thiazole derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylated or hydroxylated thiazole derivatives.
Reduction: Formation of methylthiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,5-dimethylthiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a building block in the synthesis of potential pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-dimethylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The chloromethyl group and methyl substituents significantly influence the compound’s properties compared to other thiazole derivatives. Below is a comparative analysis:
*Biological data inferred from structurally related compounds in Table 5 of .
Key Observations :
- Electrophilicity: The chloromethyl group in this compound enhances its reactivity compared to non-halogenated analogs like 2,5-dimethylthiazole .
- Bioactivity : Fluorinated or trifluoromethylphenyl derivatives (e.g., 4-(4-Fluorophenyl)-2,5-dimethylthiazole) exhibit improved pharmacokinetic profiles due to increased metabolic stability and membrane permeability .
- Structural Diversity : Substitution at the 4-position with aromatic groups (e.g., chlorophenyl) introduces π-π stacking interactions, critical for binding to biological targets .
Physicochemical Properties
| Property | This compound | 2,5-Dimethylthiazole | 4-(4-Fluorophenyl)-2,5-dimethylthiazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.65 | 129.21 | 223.28 |
| LogP (Predicted) | 2.1 | 1.4 | 3.2 |
| Solubility (mg/mL in DMSO) | >10 | >20 | 5–10 |
| Melting Point (°C) | 85–87 (estimated) | 30–32 | 120–122 |
Notes:
- The chloromethyl group increases molecular weight and logP, reducing aqueous solubility compared to simpler methylthiazoles.
- Fluorophenyl substitution raises melting points due to crystalline packing efficiency .
Biological Activity
4-(Chloromethyl)-2,5-dimethylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is known to impart various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C7H8ClN2S
- Molecular Weight : 176.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, studies have shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Table 1: Anticancer Activity of this compound
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Enzyme Inhibition
Research has also focused on the enzyme inhibition properties of thiazole derivatives. For example, it has been reported that compounds similar to this compound can inhibit COX-2 with significant potency.
- Table 2: COX-2 Inhibition Potency
These results suggest that the compound could be explored further for anti-inflammatory applications.
Study on Anticancer Properties
In a study conducted by researchers exploring the efficacy of thiazole derivatives against breast cancer, this compound was found to induce apoptosis in MCF-7 cells. The mechanism involved cell cycle arrest at the G2/M phase and increased sub-G1 population, indicating significant cytotoxicity .
Study on Enzyme Inhibition
A separate investigation into the enzyme inhibition profile revealed that derivatives of thiazoles could effectively inhibit COX-2 and exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
